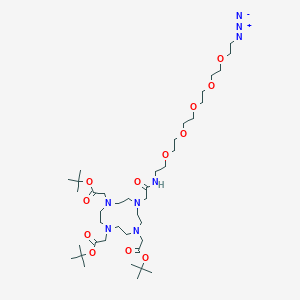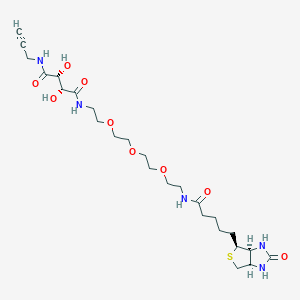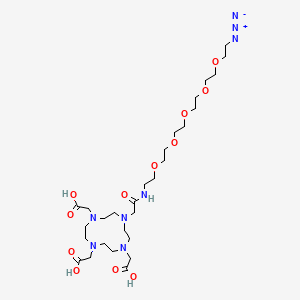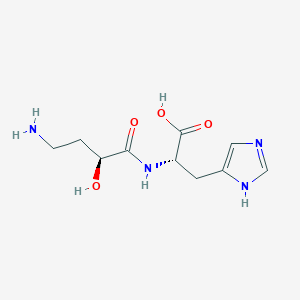
DS39201083 sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DS39201083 is a potent novel analgesic without mu opioid agonist activity. DS39201083 had a unique bicyclic skeleton and was a more potent analgesic than conolidine, as revealed in the acetic acid-induced writhing test and formalin test in ddY mice. The compound showed no agonist activity at the mu opioid receptor.
科学的研究の応用
Sulfur Cycle and Sulfate Respiration
- Sulfate Respiration in Microorganisms: DS39201083 sulfate plays a role in the global sulfur cycle through its use as a terminal electron acceptor in anaerobic respiration by microorganisms (Wagner et al., 1998).
Sulfate in Plant Growth
- Role in Plant Sulfur Metabolism: Sulfate, including forms like DS39201083, is crucial for plant growth and development, being a major source of sulfur taken up by plant roots and transported for assimilation. It influences the regulation of genes involved in sulfate metabolism (Liang et al., 2010).
Sulfate and Intestinal Health
- Intestinal Sulfomucin and Barrier Function: DS39201083 sulfate's role in intestinal health is significant. Sulfate's abundance in intestinal mucins, which are decreased in gastrointestinal diseases like inflammatory bowel disease, is a key factor in intestinal barrier function (Dawson et al., 2009).
Sulfate in Environmental Systems
- Sulfate Reduction in Environmental Systems: In low-sulfate environments, the reduction of sulfate compounds like DS39201083 plays a significant role in carbon mineralization in aquatic sediments, soils, and groundwater (Fakhraee et al., 2017).
Biotechnological Applications
- Wastewater Treatment: DS39201083 sulfate is involved in sulfate-reducing bacteria (SRB) based techniques, used in wastewater treatment systems for the remediation of acid mine drainage, sewage, and industrial wastewater (Qian et al., 2019).
特性
製品名 |
DS39201083 sulfate |
|---|---|
分子式 |
C16H20N2O5S |
分子量 |
352.405 |
IUPAC名 |
5-methyl-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-b]indol-6(3H)-one sulfuric acid |
InChI |
InChI=1S/C16H18N2O.H2O4S/c1-16-6-8-18(9-7-16)10-12-11-4-2-3-5-13(11)17-14(12)15(16)19;1-5(2,3)4/h2-5,17H,6-10H2,1H3;(H2,1,2,3,4) |
InChIキー |
PHMKRJVUZIFDAQ-UHFFFAOYSA-N |
SMILES |
O=C1C(CC2)(C)CCN2CC3=C1NC4=C3C=CC=C4.O=S(O)(O)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
DS39201083; DS-39201083; DS 39201083; DS39201083 sulfate; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[[3-[4-(3-Aminopropylamino)butylamino]propylamino]methyl]-2-methoxyphenol](/img/structure/B1192588.png)

